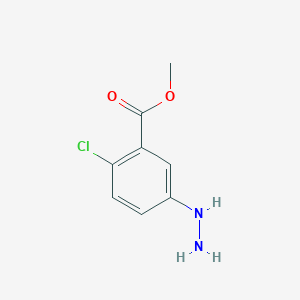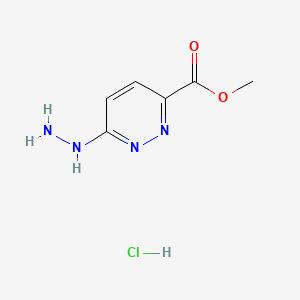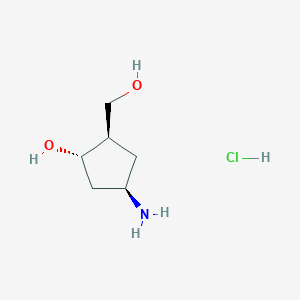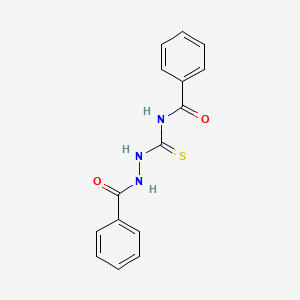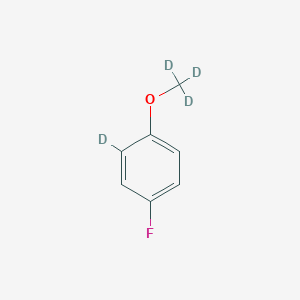
1-Bromo-1,1,2,2-tetradeuteriooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1,1,2,2-tetradeuteriooctane (BDO) is a brominated alkane that has been used in a variety of scientific research applications. BDO is a synthetic compound that is typically synthesized in the laboratory and is not found in nature. It is a colorless liquid with a low melting point and boiling point. BDO has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. BDO has been used in a number of studies to investigate the effects of bromination on the structure and properties of organic compounds.
Aplicaciones Científicas De Investigación
1-Bromo-1,1,2,2-tetradeuteriooctane has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of bromination on the structure and properties of organic compounds. 1-Bromo-1,1,2,2-tetradeuteriooctane has also been used to study the effects of bromination on the reactivity and selectivity of organic reactions. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1,1,2,2-tetradeuteriooctane is not well understood. It is believed that the bromine atom in 1-Bromo-1,1,2,2-tetradeuteriooctane acts as a Lewis acid, which can promote the formation of a variety of covalent bonds. This reaction can lead to the formation of new compounds, as well as the modification of existing compounds. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane can act as a catalyst in a variety of reactions, including the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The effects of 1-Bromo-1,1,2,2-tetradeuteriooctane on biochemical and physiological processes are not well understood. 1-Bromo-1,1,2,2-tetradeuteriooctane has been shown to have an inhibitory effect on certain enzymes, including cytochrome P450 and acetylcholinesterase. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane has been shown to have a toxic effect on certain organisms, including mice and rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromo-1,1,2,2-tetradeuteriooctane has several advantages and limitations when used in laboratory experiments. One advantage of 1-Bromo-1,1,2,2-tetradeuteriooctane is that it is relatively inexpensive and easy to obtain. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane is a relatively stable compound and does not require special storage conditions. However, 1-Bromo-1,1,2,2-tetradeuteriooctane has several limitations when used in laboratory experiments. It is a highly reactive compound and can react with other compounds in the environment. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane can be toxic to certain organisms and should be handled with care.
Direcciones Futuras
1-Bromo-1,1,2,2-tetradeuteriooctane has a wide range of potential applications in the scientific research field. Future research should focus on the biochemical and physiological effects of 1-Bromo-1,1,2,2-tetradeuteriooctane on various organisms. Additionally, further research should be conducted to investigate the mechanism of action of 1-Bromo-1,1,2,2-tetradeuteriooctane and its potential therapeutic applications. Furthermore, research should be conducted to investigate the potential toxic effects of 1-Bromo-1,1,2,2-tetradeuteriooctane on humans and other organisms. Finally, research should be conducted to investigate the potential applications of 1-Bromo-1,1,2,2-tetradeuteriooctane in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Síntesis
1-Bromo-1,1,2,2-tetradeuteriooctane is synthesized by a method known as the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alcohol in the presence of a base. In the case of 1-Bromo-1,1,2,2-tetradeuteriooctane, the alkyl halide is 1-bromo-1,1,2,2-tetradeuteriooctane and the alcohol is 1-ethoxyethanol. The reaction takes place in the presence of a base, such as sodium hydroxide, to form the ether product. The reaction is typically carried out at room temperature and the product is isolated by distillation.
Propiedades
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriooctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOFRJSULQZRM-OSEHSPPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2-tetradeuteriooctane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


